![molecular formula C15H20N2O3 B3007056 N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1252178-95-2](/img/structure/B3007056.png)
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM is a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in regulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). In
Mechanism of Action
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the GABA binding site. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide increases the affinity of the receptor for GABA, which results in an increase in the frequency and duration of chloride ion channel opening. This leads to an increase in inhibitory neurotransmission, which produces the sedative, anxiolytic, and anticonvulsant effects of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide.
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has several biochemical and physiological effects that are mediated by its modulation of the GABA-A receptor. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide produces sedation, anxiolysis, and anticonvulsant effects by enhancing the inhibitory neurotransmission in the CNS. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide also impairs learning and memory by disrupting the consolidation of long-term memory. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have neuroprotective effects by reducing the excitotoxicity and oxidative stress that are associated with CNS disorders, such as epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is its potency and selectivity for the GABA-A receptor, which makes it a valuable tool for studying the physiological and pharmacological properties of this receptor. Another advantage of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is its ability to produce a range of pharmacological effects, such as sedation, anxiolysis, and anticonvulsant effects, which makes it useful for investigating the role of GABA-A receptors in various CNS disorders. One limitation of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is its potential for producing side effects, such as impairments in learning and memory, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide in scientific research. One direction is the investigation of the effects of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide on the different subtypes of GABA-A receptors, which could provide insights into the molecular mechanisms of GABA-A receptor modulation. Another direction is the development of new N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide analogs that have improved pharmacological properties, such as increased potency and selectivity for the GABA-A receptor, and reduced side effects. Finally, the use of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide in combination with other pharmacological agents, such as benzodiazepines and barbiturates, could provide new insights into the mechanisms of action of these drugs and their potential for treating CNS disorders.
Conclusion
In conclusion, N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is a valuable tool for investigating the role of GABA-A receptors in the CNS. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has a potent and selective modulatory effect on the GABA-A receptor, which produces a range of pharmacological effects, such as sedation, anxiolysis, and anticonvulsant effects. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. The continued investigation of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide and its analogs could provide new insights into the molecular mechanisms of GABA-A receptor modulation and the potential for developing new treatments for CNS disorders.
Synthesis Methods
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-bromoacetyl cyanide in the presence of a base, such as sodium hydride, to form the intermediate 3,4-dimethoxyphenylacetonitrile. This intermediate is then converted to N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide by reacting it with isobutyl chloroformate in the presence of a tertiary amine, such as triethylamine, and a catalyst, such as 4-dimethylaminopyridine.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has been extensively used in scientific research to investigate the role of GABA-A receptors in the CNS. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is a potent and selective modulator of the GABA-A receptor, which makes it a valuable tool for studying the physiological and pharmacological properties of this receptor. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has been used to study the effects of GABA-A receptor modulation on anxiety, sedation, memory, and learning. N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has also been used to investigate the role of GABA-A receptors in the pathophysiology of various CNS disorders, such as epilepsy, depression, and schizophrenia.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-15(2,10-16)17-14(18)9-11-6-7-12(19-3)13(8-11)20-4/h6-8H,5,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOQPAITJLECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.